
2-Amino-1-(5-hydroxypyridin-3-yl)ethanone;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-1-(5-hydroxypyridin-3-yl)ethanone;dihydrochloride” is a chemical compound with the CAS Number: 2126163-20-8 . It has a molecular weight of 225.07 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H8N2O2.2ClH/c8-2-7(11)5-1-6(10)4-9-3-5;;/h1,3-4,10H,2,8H2;2*1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them. Physical And Chemical Properties Analysis
This compound has a molecular weight of 225.07 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would typically be provided by the manufacturer or determined experimentally.Scientific Research Applications
Synthesis of Potential Anticancer Agents
A study explores the synthesis of potential anticancer agents through the hydrolysis and catalytic hydrogenation of certain pyridinyl carbamates, leading to amino-hydroxypyridine derivatives. These derivatives, when reacted with alpha-halo ketones, yield a series of substituted carbamates. The study evaluates the effects of these compounds on the proliferation and mitotic index of L1210 cells and the survival of mice bearing P388 leukemia, highlighting the potential application of such compounds in cancer treatment (Temple et al., 1983).
Biologically Active Bipyridines
Another research focuses on synthesizing biologically active 2,4'-bipyridine-5-carbonitriles carrying the 4-hydroxyphenylthio moiety, starting from 4-hydroxythiophenol. These compounds exhibit in vitro antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Karabasanagouda et al., 2009).
Diastereoselective Synthesis of Polyheterocycles
Research demonstrates an efficient one-pot synthesis of chromenopyridodiazepinone polyheterocycles. This process involves a catalyst-free nucleophilic addition of ethane-1,2-diamine to specific chromones at room temperature. Such compounds are characterized for their potential applications in medicinal chemistry and as materials for technological applications (Bouchama et al., 2018).
NMR and Anticancer Studies of Echinoderm Compounds
A study on compounds extracted from the crinoid Colobometra perspinosa reveals the isolation and characterization of polyhydroxylated compounds with potential anticancer activity. This research emphasizes the importance of marine natural products as a source of new therapeutic agents (Wright et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-amino-1-(5-hydroxypyridin-3-yl)ethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-2-7(11)5-1-6(10)4-9-3-5;;/h1,3-4,10H,2,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIABONYLISCWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(5-hydroxypyridin-3-yl)ethan-1-one dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B2710511.png)
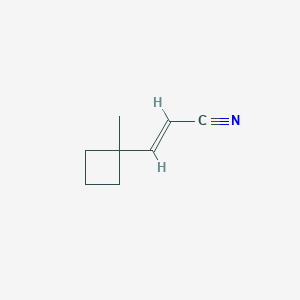
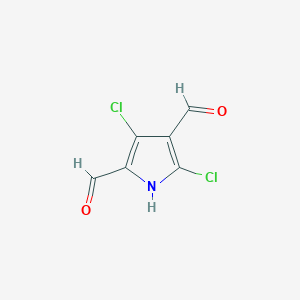
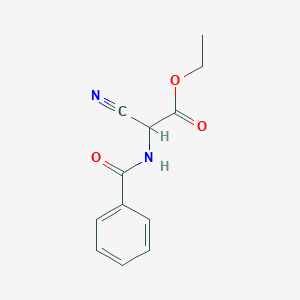
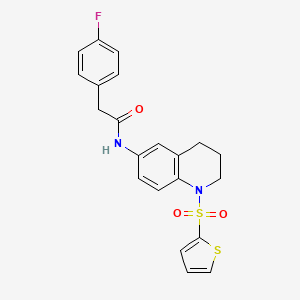
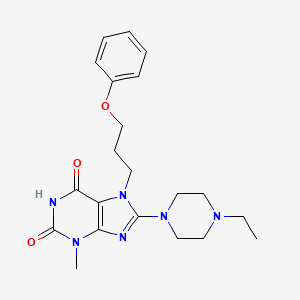
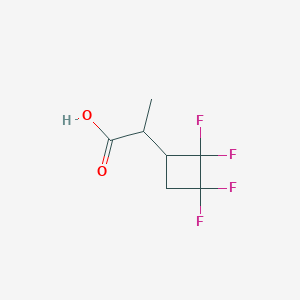

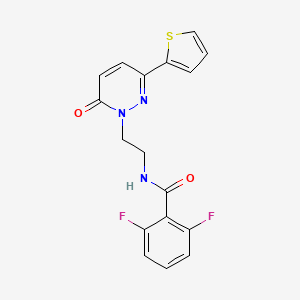
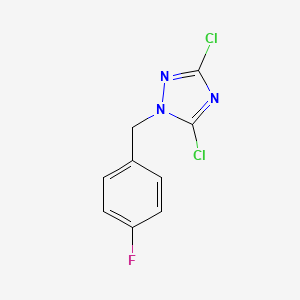
![6-Cyclopropyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2710523.png)
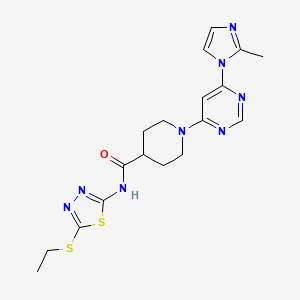
![N-ethyl-4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2710525.png)
